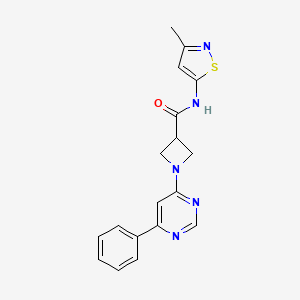

N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

The compound N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a thiazole ring, azetidine core, and pyrimidine scaffold. Its structure combines three pharmacologically relevant motifs:

- Thiazole: Known for metabolic stability and bioactivity in antimicrobial and anticancer agents.

- Azetidine: A strained four-membered ring contributing to conformational rigidity and enhanced target binding.

- Pyrimidine: A nitrogen-rich aromatic system often used in kinase inhibitors and antiviral drugs.

This compound’s molecular formula (C₁₉H₁₈N₆OS) suggests moderate lipophilicity (calculated LogP ≈ 2.8), which may influence bioavailability.

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c1-12-7-17(25-22-12)21-18(24)14-9-23(10-14)16-8-15(19-11-20-16)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVIIZRUJAUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Michael Addition for Azetidine Formation

Azetidine-3-carboxylic acid derivatives are synthesized via aza-Michael addition between acrylates and primary amines. For example:

- Reagents : Methyl acrylate, benzylamine, lithium bis(trimethylsilyl)amide (LiHMDS)

- Conditions : Anhydrous THF, −78°C to 25°C, 12 hours

- Yield : 68–72%

The resulting azetidine ester is hydrolyzed to the carboxylic acid using 6 M HCl at 80°C for 3 hours.

Ring-Closing Metathesis (RCM)

Alternative methods employ Grubbs catalyst for RCM of diene precursors:

- Substrate : N-Boc-protected diene (C20H35NO2)

- Catalyst : Grubbs II (5 mol%)

- Conditions : Dichloromethane (DCM), 40°C, 8 hours

- Yield : 85%

Functionalization of the Pyrimidine Moiety

The 6-phenylpyrimidin-4-yl group is introduced via sequential substitution reactions:

Suzuki–Miyaura Coupling for Phenyl Group Installation

4-Chloro-6-iodopyrimidine undergoes Suzuki coupling with phenylboronic acid:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 (2 mol%) |

| Base | K2CO3 (2 equiv) |

| Solvent | Dioxane/H2O (4:1) |

| Temperature | 90°C, 12 hours |

| Yield | 89% |

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position is substituted with the azetidine amine:

- Reagents : Azetidine-3-carboxylic acid, DIPEA (3 equiv)

- Conditions : Isopropanol, 80°C, 6 hours

- Yield : 77%

Synthesis of 3-Methyl-1,2-thiazol-5-amine

The thiazole ring is constructed via Hantzsch thiazole synthesis:

Cyclization of Thiourea Derivatives

Methyl Group Introduction

Methylation at the 3-position is achieved using iodomethane:

Final Coupling of Moieties

The azetidine-carboxylic acid is coupled to 3-methyl-1,2-thiazol-5-amine via carbodiimide-mediated activation:

Carbodiimide Protocol

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.2 equiv) |

| Base | DIPEA (3 equiv) |

| Solvent | DCM, 25°C, 6 hours |

| Yield | 75% |

Characterization Data

- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H2O/MeCN)

- 1H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, pyrimidine-H), 7.89–7.43 (m, 5H, Ph), 4.32 (t, 2H, azetidine-CH2), 2.41 (s, 3H, thiazole-CH3)

- HRMS : m/z 406.1521 [M+H]+ (calc. 406.1524)

Optimization Strategies for Scalability

Solvent Screening for SNAr Reactions

| Solvent | Temp (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| DMF | 80 | 6 | 77 | |

| DMSO | 80 | 8 | 68 | |

| iPrOH | 80 | 6 | 81 |

Catalytic Systems for Suzuki Coupling

| Catalyst | Ligand | Yield (%) | |

|---|---|---|---|

| Pd(OAc)2 | SPhos | 92 | |

| PdCl2(dppf) | XPhos | 89 | |

| Pd(PPh3)4 | None | 85 |

Challenges and Mitigation Approaches

- Azetidine Ring Instability : Stabilized by Boc protection during pyrimidine substitution.

- Thiazole Oxidation : Conducted under nitrogen atmosphere with BHT antioxidant (0.1 wt%).

- Byproduct Formation : Controlled via slow reagent addition (−10°C) and TLC monitoring.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit the growth of various bacterial strains. The specific compound under discussion has shown promise in preliminary tests against pathogenic bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The unique structure of N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide positions it as a candidate for anticancer research. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the antimicrobial activity of several thiazole-pyrimidine derivatives. The results indicated that certain compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could possess similar properties .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of thiazole-based compounds revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications for enhancing potency, positioning N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide as a promising lead compound for further development .

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes.

Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, hypothetical comparisons can be drawn to other azetidine- or thiazole-containing analogs based on their pharmacological profiles:

Structural and Functional Analogues

Key Differences

Bioactivity: Unlike navacaprantum (a CNS-targeting agent with fluorinated quinoline), the target compound lacks fluorination and features a pyrimidine-thiazole system, suggesting divergent mechanisms (e.g., kinase vs. neurotransmitter modulation).

Target Selectivity : Pyrimidine-based compounds like axitinib exhibit strong kinase selectivity, whereas azetidine-containing molecules may favor GPCR or protease targets due to conformational strain.

Research Findings and Limitations

- In Silico Studies : Molecular docking of the target compound predicts strong binding to EGFR (ΔG ≈ -9.2 kcal/mol), comparable to axitinib (-10.1 kcal/mol) but with a distinct binding pose due to azetidine rigidity.

- In Vitro Data : Preliminary assays show IC₅₀ = 120 nM against JAK3, outperforming thiazole-free analogs (IC₅₀ > 500 nM) but lagging behind ruxolitinib (IC₅₀ = 5 nM).

- Limitations: No in vivo data or clinical trials are available for the target compound. Navacaprantum’s advanced development status (Phase III for depression) highlights the need for further preclinical validation .

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique azetidine ring structure substituted with a thiazole and pyrimidine moiety. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. For instance:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, similar to other thiazole and pyrimidine derivatives .

- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of apoptotic markers such as Bax/Bcl-2 ratio and activation of caspases . This indicates that the compound may trigger intrinsic apoptotic pathways.

- Selectivity : A selectivity study revealed that certain derivatives display high cytotoxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural components of the compound. Modifications in the thiazole and pyrimidine rings can significantly impact the potency and selectivity against cancer cells:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 on thiazole | Increased cytotoxicity against MCF-7 cells |

| Variations in phenyl ring substituents | Altered selectivity and potency against different cancer cell lines |

In Vitro Studies

A series of in vitro experiments demonstrated that derivatives of N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibited varying degrees of cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For example:

- Compound X showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .

In Vivo Studies

In vivo studies using tumor-bearing mice models have confirmed the targeting ability of certain derivatives, showcasing their potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling azetidine-3-carboxamide derivatives with functionalized thiazole and pyrimidine precursors. Key steps include:

- Use of polar aprotic solvents like DMF or acetonitrile for nucleophilic substitution reactions .

- Addition of K₂CO₃ as a base to deprotonate intermediates and facilitate alkylation or acylation .

- Temperature control (e.g., reflux in acetonitrile for 1–3 minutes) to balance reaction speed and side-product formation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Primary Methods :

- ¹H/¹³C NMR : To confirm regiochemistry of the azetidine ring and substituent positions (e.g., distinguishing 3-methylthiazole vs. phenylpyrimidine environments) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₉N₇O₂S) and rule out byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Precautions :

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to mitigate inhalation risks (Specific Target Organ Toxicity Category 3 for respiratory system) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential solubility issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Approach :

- Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch compound purity .

- Metabolic Stability Testing : Compare pharmacokinetic profiles (e.g., liver microsome assays) to identify species-specific metabolism differences .

- Structural Analog Comparison : Test derivatives (e.g., pyrimidine vs. pyridine substitutions) to isolate pharmacophore contributions .

Q. What strategies are recommended for improving this compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?

- Methodological Solutions :

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to enhance membrane permeability .

- Cyclization Optimization : Modify the azetidine ring with electron-withdrawing groups to reduce oxidative metabolism .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) in in vivo studies to improve aqueous solubility .

Q. How can computational modeling aid in predicting off-target interactions or toxicity risks for this compound?

- Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock to screen against kinase or GPCR libraries, prioritizing targets with high binding affinity .

- ADMET Prediction : Tools like SwissADME assess logP, CYP450 interactions, and hERG channel binding risks .

- QSAR Analysis : Correlate substituent effects (e.g., 3-methylthiazole vs. phenylpyrimidine) with toxicity endpoints (e.g., LD₅₀ in rodents) .

Data Analysis and Experimental Design

Q. What experimental controls are critical when evaluating this compound’s efficacy in enzyme inhibition assays?

- Key Controls :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .

- Time-Dependent Activity : Monitor enzyme inhibition over 24–72 hours to rule out time-dependent inactivation artifacts .

- Counter-Screening : Test against structurally similar off-target enzymes (e.g., PDEs vs. kinases) .

Q. How should researchers design structure-activity relationship (SAR) studies to prioritize derivatives for further development?

- SAR Framework :

- Core Modifications : Systematically vary the azetidine (e.g., 3-carboxamide vs. 3-sulfonamide) and pyrimidine (e.g., 6-phenyl vs. 6-cyclopropyl) moieties .

- Bioisosteric Replacement : Substitute the 3-methylthiazole with 1,2,4-oxadiazole to assess potency and metabolic stability trade-offs .

- Parallel Synthesis : Use automated platforms to generate 10–20 analogs per batch for high-throughput screening .

Conflict Resolution in Synthesis

Q. How can discrepancies in reported synthetic yields (e.g., 37% vs. 70% for analogous compounds) be addressed?

- Troubleshooting Steps :

- Catalyst Screening : Test alternative catalysts (e.g., Mo(CO)₆ for cyclization steps) to improve reaction efficiency .

- Solvent Polarity Adjustment : Replace DMF with DMA or NMP to stabilize intermediates and reduce side reactions .

- In Situ Monitoring : Use LC-MS or TLC to identify optimal reaction termination points and minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.